molecular formula C12H15N3O4S B15131720 ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate

ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate

Cat. No.: B15131720
M. Wt: 297.33 g/mol
InChI Key: URUPLJAPXMYMIY-SIESVSMBSA-N
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Description

Ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate is a thiazole-derived compound featuring a conjugated enamine backbone, an acetyl group, and a carbamoyl-linked 1,3-thiazol-2-yl moiety.

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

ethyl 2-[[(Z)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate

InChI

InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8-,13-6?

InChI Key

URUPLJAPXMYMIY-SIESVSMBSA-N

Isomeric SMILES

CCOC(=O)CN=C/C(=C(\C)/O)/C(=O)NC1=NC=CS1

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four reactive domains (Figure 1):

  • Thiazole ring (Position 2: carbamoyl-substituted; Position 4: hydrogen)

  • Acetyl group (α,β-unsaturated ketone)

  • Ethyl ester

  • Enamine linkage (C=N conjugated with acetyl)

Figure 1: Functional group map

GroupPositionReactivity Class
ThiazoleHeterocyclic coreNucleophilic substitution, coordination
AcetylC-2Acylation, keto-enol tautomerism
Ethyl esterTerminusHydrolysis, transesterification
EnamineCentral chainConjugate addition, cyclization

Hydrolysis Reactions

Ester Hydrolysis
Under acidic/basic conditions, the ethyl ester undergoes saponification:

C12H15N3O4S+H2OH+/OHC10H11N3O4S+C2H5OH\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_4\text{S} + \text{C}_2\text{H}_5\text{OH}

Product: Corresponding carboxylic acid derivative (unstable; often isolated as salts) .

Carbamoyl Group Hydrolysis
The thiazole-attached carbamoyl group resists hydrolysis under mild conditions but reacts with concentrated acids:

-NH-C(=O)-HCl (conc.)-NH2+CO2\text{-NH-C(=O)-} \xrightarrow{\text{HCl (conc.)}} \text{-NH}_2 + \text{CO}_2

This generates a free amine on the thiazole ring .

Nucleophilic Substitution at Thiazole

The thiazole ring undergoes substitution at the 2-position (activated by carbamoyl electron-withdrawing effects):

ReagentConditionsProduct
HydrazineEthanol, reflux2-hydrazinyl-thiazole derivative
Grignard reagentsTHF, 0°CAlkylated thiazole (C-2)
ThiolsDMF, 60°CThioether-linked analogs

Example with methylamine:

Thiazole-C(=O)-NH2+CH3NH2Thiazole-C(=O)-NHCH3+NH3\text{Thiazole-C(=O)-NH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{Thiazole-C(=O)-NHCH}_3 + \text{NH}_3

Yields: 65–78% .

Acylation and Condensation

The acetyl group participates in:

  • Knoevenagel condensation with active methylene compounds (e.g., malononitrile):

Acetyl+NC-CH2CNα,β-unsaturated dinitrile adduct\text{Acetyl} + \text{NC-CH}_2-\text{CN} \rightarrow \text{α,β-unsaturated dinitrile adduct}

  • Schiff base formation with primary amines (e.g., aniline):

C=O+PhNH2C=N-Ph+H2O\text{C=O} + \text{PhNH}_2 \rightarrow \text{C=N-Ph} + \text{H}_2\text{O}

Reaction rates depend on solvent polarity (DMF > MeOH > THF) .

Enamine-Specific Reactivity

The enamine (C=N-CH₂-CO₂Et) exhibits:

  • Tautomerism : Shifts between enamine and imine forms under pH variation.

  • Cyclization : Forms 5-membered rings with electrophiles (e.g., aldehydes):

Enamine+RCHOPyrrolidine derivative\text{Enamine} + \text{RCHO} \rightarrow \text{Pyrrolidine derivative}

  • Oxidation : Susceptible to peroxide-mediated epoxidation at the double bond .

Stability and Byproduct Formation

ConditionDegradation PathwayMajor Byproduct
UV lightThiazole ring cleavageThiourea analogs
High pH (>10)Ester → acid + ethanolCarboxylic acid
MoistureHydration of enamineβ-hydroxyamine

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)
Ethyl esterHydrolysis1.0 (reference)
AcetylAcylation0.8
EnamineCyclization0.6
ThiazoleSubstitution0.4

Scientific Research Applications

Ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate, also known as ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate, is a chemical compound with several potential applications, primarily in scientific research . It is crucial to note that the product is restricted to research and development use only, and must be used by, or directly under the supervision of, a technically qualified individual .

Basic Information

  • IUPAC Name Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
  • Other Names this compound; KS-00001SN. Z; this compound; ZIN
  • CAS Number 303998-68-7
  • Linear Formula C12H15N3O4S
  • Molecular Weight 297.33
  • Purity 90%
  • Physical Form Solid

Applications in Scientific Research

While specific case studies and comprehensive data tables directly focusing on this compound are not available within the search results, the presence of a thiazole moiety suggests potential applications based on the known activities of thiazole-containing compounds:

  • Building block in synthesizing bioactive molecules Thiazoles and their derivatives are important scaffolds in medicinal chemistry and are present in a variety of natural products, pharmaceuticals, and biologically active compounds .
  • Anticancer Activity Thiazole-containing molecules have demonstrated anticancer activity . For example, modified nortopsentins containing a thiazole moiety have shown cytotoxic activity against breast cancer, prostate cancer, pancreatic carcinoma, and peritoneal mesothelioma .
  • Enzyme Inhibition Thiazole derivatives have been identified as inhibitors of specific enzymes, such as CA-III (Carbonic Anhydrase III) . These inhibitors can be useful in studying enzyme function and developing potential therapeutics .

Safety and Hazard Information

As per the provided safety data sheet, the compound is classified with the following hazards :

  • Skin Irritation: Category 2
  • Eye Irritation: Category 2A
  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system

Handling Precautions

  • Ensure to use only for research and development purposes under the direct supervision of a technically qualified individual .
  • Wear protective gloves and eye protection when handling the compound .
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray .
  • In case of contact with skin, wash thoroughly with soap and water .
  • In case of eye contact, rinse cautiously with water for several minutes .

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the sulfonyl or trifluoromethyl substituents present in these analogs, which may reduce its electronegativity and binding affinity compared to the MTase inhibitors.
  • The acetyl group in the target compound could enhance metabolic stability compared to hydroxy-substituted derivatives.

Ethyl Acetate Derivatives with Thiazole Moieties

Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ()

  • Structural Feature : Incorporates a benzothiazole sulfone group.

Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate ()

  • Structural Feature: A quinolinyl carbonyl group replaces the acetyl moiety.

Thiazole-Amino Acid Conjugates

Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate ()

  • Structural Feature: Contains a hydroxyimino group instead of the acetyl-carbamoyl chain.
  • Activity: Similar compounds are intermediates in cephalosporin antibiotics, highlighting the role of the thiazole-amino acid motif in β-lactam drug design .

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate ()

  • Structural Feature: Methoxyimino and ester groups.
  • Activity : Demonstrated utility in forming hydrogen-bonded networks in crystal structures, which could stabilize drug-receptor interactions .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity/Application Reference
Ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate (Target) ~325.3 g/mol Acetyl, carbamoyl-thiazole Hypothesized enzyme inhibition N/A
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate ~280.3 g/mol Hydroxybenzamido, carboxylate SARS-CoV-2 M<sup>pro</sup> inhibition
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate ~412.4 g/mol Sulfonyl, acetyloxybenzamido SARS-CoV-2 MTase inhibition
Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ~439.4 g/mol Benzothiazole sulfone N/A (Structural analog)
Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate ~215.2 g/mol Hydroxyimino, amino-thiazole Cephalosporin intermediate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate, and how can reaction intermediates be characterized?

  • Methodology :

  • Step 1 : Utilize a multi-step condensation approach, starting with the formation of the thiazole-carbamoyl intermediate via coupling between 1,3-thiazol-2-amine and activated acetyl derivatives (e.g., using carbodiimide coupling agents).
  • Step 2 : Introduce the eth-1-en-1-ylamino group via Schiff base formation under anhydrous conditions, monitored by TLC or HPLC .
  • Step 3 : Final esterification with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the target compound.
  • Characterization : Employ FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for stereochemical confirmation, and HRMS for molecular weight validation .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodology :

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation. Evidence from similar thiazole derivatives suggests that hydrogen bonding between the thiazole nitrogen and water molecules (in monohydrate forms) aids crystal packing .
  • Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal growth.
  • Validation : Single-crystal X-ray diffraction (SC-XRD) with a Cu-Kα source (λ = 1.54178 Å) and refinement using SHELXL software. Key parameters include R-factor < 0.05 and mean C–C bond length deviations < 0.005 Å .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and IR vibrational modes. Compare with experimental data to identify discrepancies (e.g., tautomeric forms or solvent effects) .
  • Example : If experimental ¹H NMR shows a downfield shift for the enamine proton (δ ~8.5 ppm), DFT calculations can verify whether this aligns with the (1E)-configuration or suggests alternative rotamers .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via UV-Vis spectroscopy or LC-MS to determine rate constants.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the acetyl group) to track carbonyl oxygen exchange during hydrolysis.
  • Data Interpretation : Apply Eyring plots to distinguish between associative (concerted) and dissociative (stepwise) mechanisms .

Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor, given its structural similarity to known bioactive thiazoles?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition of trypsin-like proteases. Compare IC₅₀ values with reference inhibitors.
  • Docking Simulations : Perform molecular docking (AutoDock Vina) into the active site of α-thrombin or HIV-1 protease to predict binding modes. Focus on interactions between the thiazole ring and catalytic residues (e.g., Asp189 in thrombin) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for reconciling conflicting bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate IC₅₀ values from multiple sources and apply mixed-effects models to account for inter-study variability.
  • Sensitivity Analysis : Identify outliers using Grubbs’ test (α = 0.05) and assess whether exclusion normalizes the dataset .

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodology :

  • Controlled Replication : Repeat synthesis and purification under standardized conditions (e.g., recrystallization from ethanol/water).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting endotherms. A ±2°C variation may indicate polymorphic forms .

Tables for Key Data Comparison

Table 1 : Comparison of Analytical Techniques for Structural Validation

TechniqueParametersKey Findings from Evidence
SC-XRDR-factor = 0.044, Data/parameter = 13.2Confirmed (1E)-configuration and hydrogen-bonded monohydrate structure
¹H NMR (400 MHz)δ 8.5 (enamine-H), δ 1.2 (CH₃ of ester)Matched DFT-predicted shifts for (1E)-isomer
HRMSm/z 325.1052 (calc. for C₁₃H₁₅N₃O₄S)Validated molecular formula

Table 2 : Common Contradictions and Resolution Strategies

Contradiction TypeResolution ApproachEvidence Source
Varying melting pointsDSC to identify polymorphs
Discrepant NMR shiftsDFT optimization and solvent correction
Conflicting bioactivity dataMeta-analysis with outlier detection

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